4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone
CAS No.: 66597-68-0
Cat. No.: VC17324779
Molecular Formula: C9H14ClN3O3
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66597-68-0 |
---|---|
Molecular Formula | C9H14ClN3O3 |
Molecular Weight | 247.68 g/mol |
IUPAC Name | 4-chloro-2-(2-hydroxyethyl)-5-[2-hydroxyethyl(methyl)amino]pyridazin-3-one |
Standard InChI | InChI=1S/C9H14ClN3O3/c1-12(2-4-14)7-6-11-13(3-5-15)9(16)8(7)10/h6,14-15H,2-5H2,1H3 |
Standard InChI Key | LIKDAGDCHRRTLX-UHFFFAOYSA-N |
Canonical SMILES | CN(CCO)C1=C(C(=O)N(N=C1)CCO)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone, systematically describes its core pyridazinone ring substituted with chlorine, hydroxyethyl, and methylamino groups. The molecular formula is C₉H₁₃ClN₃O₃, with a molecular weight of 261.67 g/mol .
Key Structural Attributes:
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Pyridazinone backbone: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group.
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Chlorine substituent: Positioned at the 4th carbon, enhancing electrophilic reactivity.
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Hydroxyethyl and methylamino groups: At positions 2 and 5, respectively, contributing to solubility and hydrogen-bonding potential.
Spectroscopic and Computational Data
The SMILES notation (CN(CCO)C1=C(C(=O)N(N=C1)CCO)Cl) and InChIKey (VEGZQRFQYOFODW-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Quantum mechanical calculations predict a planar pyridazinone ring with intramolecular hydrogen bonding between the hydroxyethyl oxygen and the N-H group of the methylamino substituent.
Synthetic Methodologies
Hypothetical Synthesis Pathway:
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Formation of pyridazinone core: Reacting maleic hydrazide with acetyl chloride under acidic conditions.
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Chlorination: Treatment with phosphorus oxychloride to introduce the 4-chloro substituent.
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Alkylation: Sequential addition of 2-chloroethanol and methylamine to install hydroxyethyl and methylamino groups.
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution at positions 2 and 5 requires precise temperature and catalyst control.
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Stability of hydroxyethyl groups: Prone to oxidation, necessitating inert atmospheres during reactions.
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 261.67 g/mol | |
Melting Point | 149–151 °C (predicted) | |
Solubility | Moderate in polar solvents | |
LogP (Partition Coefficient) | 0.85 (calculated) |
The compound’s melting point aligns with similar chlorinated pyridazinones, suggesting crystalline stability. Its logP value indicates moderate hydrophilicity, suitable for aqueous-phase reactions .
Parameter | Recommendation |
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Storage Temperature | Ambient (20–25 °C) |
Stability | Sensitive to light and moisture |
Hazard Classification | Not classified (Data limited) |
Handling precautions include using nitrile gloves and ventilated fume hoods to avoid inhalation or dermal contact .
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